(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound "(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone" is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-bromophenyl group, a 6-hydroxyl group, and two furan-2-yl moieties. This compound’s design leverages the electron-withdrawing bromine atom and the hydrogen-bonding hydroxyl group, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O4S/c25-16-5-1-4-15(14-16)19(28-8-10-29(11-9-28)22(31)18-7-3-13-34-18)20-23(32)30-24(35-20)26-21(27-30)17-6-2-12-33-17/h1-7,12-14,19,32H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWUOGAMLPIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates multiple functional groups including a bromophenyl moiety, furan rings, and a thiazolo-triazole core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone |
| Molecular Formula | C24H20BrN5O4S |
| Molecular Weight | 554.4 g/mol |
| CAS Number | 887221-23-0 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound's structure suggests it may interact with tubulin and other cellular targets involved in cancer progression. For instance, molecular docking studies indicate that compounds with similar structures exhibit strong binding affinities to tubulin, which is critical for cell division and proliferation .
In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. Growth inhibition percentages (PGI) were recorded for several cell lines:
| Cell Line | PGI (%) |
|---|---|
| UO-31 (Renal) | 37.17 |
| EKVX (Lung) | 36.57 |
| MCF7 (Breast) | 33.43 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial and Antifungal Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Studies have shown that compounds with a similar thiazole-triazole framework exhibit significant antimicrobial effects, often attributed to their ability to disrupt cellular processes in pathogens .
Case Study Example:
A study involving the synthesis of related triazoles demonstrated that increasing the length of alkyl chains on the triazole ring enhanced antimicrobial efficacy. The most active compound from this series exhibited strong antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to apoptosis in cancer cells.
- Receptor Modulation : It can bind to various receptors influencing cell signaling pathways related to growth and survival.
- Antimicrobial Action : The disruption of cell wall synthesis in bacteria and fungi is a proposed mechanism for its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a family of thiazolo-triazole derivatives with variations in substituents and peripheral groups. Below is a comparative analysis with structurally related analogs:
Key Observations:
Substituent Effects: Bromine vs. Hydroxyl Group: The 6-hydroxy moiety in the target compound is absent in ’s analog, which instead has a methoxybenzylidene group. The hydroxyl group may facilitate hydrogen bonding in target interactions, while methoxy groups improve solubility .
Synthetic Accessibility: Compounds with bromophenyl groups (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, similar to fluorophenyl derivatives . Crystallization in dimethylformamide (DMF) is common for isostructural analogs, as noted in .
Bioactivity Implications :
- While direct bioactivity data for the target compound is unavailable, related thiazolo-triazole derivatives exhibit roles in cancer research (e.g., ferroptosis induction in OSCC cells) . The bromine atom’s electron-withdrawing nature may modulate redox activity, a key factor in ferroptosis pathways .
Structural Planarity and Conformation:
- The target compound’s piperazine linker introduces conformational flexibility, unlike the planar benzylidene group in ’s analog. This flexibility may allow adaptive binding to diverse biological targets .
Q & A
What are the critical considerations for synthesizing this compound to ensure high purity and yield?
Answer:
The synthesis requires meticulous optimization of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic substitution reactions involving the piperazine and thiazolo-triazole moieties .
- Catalysts : Triethylamine (TEA) or DBU is often used to deprotonate intermediates, particularly during thiazole ring formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, 0–5°C for coupling reactions) minimizes side reactions like furan oxidation .
Advanced note : Monitor reaction progress via TLC or HPLC to isolate intermediates, as competing pathways (e.g., piperazine alkylation vs. triazole oxidation) can reduce yield .
How can researchers resolve discrepancies in biological activity data between structural analogs?
Answer:
Comparative analysis of analogs with substitutions (e.g., bromophenyl vs. fluorophenyl, furan vs. methyl groups) is key:
- Case study : A compound with a 3-bromophenyl group (as in the target molecule) showed 3× higher kinase inhibition than its 4-bromophenyl analog due to steric hindrance differences in binding pockets .
- Methodological approach : Use surface plasmon resonance (SPR) to quantify binding affinities and molecular dynamics simulations to assess conformational stability of ligand-target complexes .
Advanced note : Cross-validate bioassay results with orthogonal assays (e.g., fluorescence polarization for protein-ligand interactions) to rule out false positives .
What spectroscopic and computational techniques are essential for characterizing this compound?
Answer:
Core techniques :
- NMR : - and -NMR confirm regioselectivity of the thiazolo-triazole fusion and piperazine substitution patterns .
- Mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., bromine’s doublet) to verify molecular formula .
Advanced techniques : - DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .
- X-ray crystallography : Resolves stereochemistry of the methanone group and furan-thiazole dihedral angles .
How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
Answer:
Stepwise SAR strategy :
Core scaffold modifications : Compare activity of thiazolo-triazole vs. imidazo-triazole derivatives to assess ring system contributions .
Substituent effects : Synthesize analogs with electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) on the bromophenyl ring to probe electronic effects on target binding .
Biological assays : Use dose-response curves (IC/EC) in enzyme inhibition or cell viability assays to quantify potency .
Advanced note : Employ Free-Wilson analysis or QSAR modeling to statistically correlate substituent properties with activity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key bottlenecks :
- Purification : Column chromatography is impractical for large-scale synthesis; switch to recrystallization (e.g., ethanol/water mixtures) for the final product .
- Side reactions : Scale-dependent exothermic reactions (e.g., furan ring opening) require controlled addition of reagents under inert atmospheres .
Advanced optimization : Use continuous flow reactors to improve heat dissipation and reduce reaction times for cyclization steps .
How can contradictory data on the compound’s solubility and stability be addressed?
Answer:
Contradictory reports : Some studies report aqueous solubility >1 mg/mL, while others note rapid precipitation .
Methodological reconciliation :
- Dynamic light scattering (DLS) : Measure particle aggregation in PBS (pH 7.4) to assess colloidal stability .
- Forced degradation studies : Expose the compound to UV light, heat (40°C), and varying pH to identify instability triggers (e.g., furan ring hydrolysis) .
Advanced note : Use co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to enhance bioavailability .
What computational tools are recommended for predicting off-target interactions?
Answer:
- Docking software : AutoDock Vina or Glide to screen against kinase or GPCR libraries, leveraging the compound’s piperazine and furan motifs .
- Machine learning : Train models on PubChem BioAssay data to predict cytotoxicity or CYP450 inhibition .
Validation : Cross-check predictions with thermal shift assays (e.g., DSF) to confirm target engagement .
How does the compound’s stereochemistry impact its biological activity?
Answer:
Key observations :
- The methanone group ’s configuration influences π-π stacking with aromatic residues in target proteins (e.g., kinases) .
- Enantiomeric purity : Racemic mixtures showed 50% lower potency than enantiopure forms in antimicrobial assays .
Methodology : - Chiral HPLC or circular dichroism (CD) to isolate and characterize enantiomers .
- Crystallography : Resolve absolute configuration for correlation with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
